molecular formula C17H23N3O3 B1405843 Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate CAS No. 1622059-69-1

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate

Cat. No.: B1405843
CAS No.: 1622059-69-1
M. Wt: 317.4 g/mol
InChI Key: DBYRDEZGKYEVSF-UHFFFAOYSA-N
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Description

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is a synthetic organic compound with the molecular formula C17H23N3O3. It is characterized by the presence of an acetamido group, a piperazine ring, and a phenyl group, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate typically involves the following steps:

    Formation of the Acetamido Group: The acetamido group is introduced through the reaction of an appropriate amine with acetic anhydride under mild conditions.

    Introduction of the Piperazine Ring: The piperazine ring is incorporated via nucleophilic substitution reactions, often using piperazine derivatives.

    Phenyl Group Attachment: The phenyl group is attached through electrophilic aromatic substitution reactions, using suitable phenyl halides or phenylboronic acids.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetamido group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate
  • Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]butanoate
  • Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]pentanoate

Uniqueness

Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYRDEZGKYEVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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